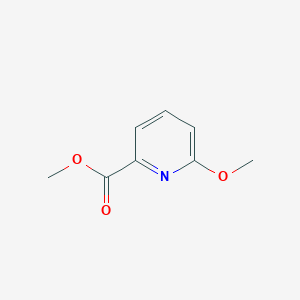

Methyl 6-methoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-5-3-4-6(9-7)8(10)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCJUEURAZMEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584883 | |

| Record name | Methyl 6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26256-72-4 | |

| Record name | Methyl 6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26256-72-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-methoxypicolinate (CAS No: 26256-72-4). The document details its molecular and thermodynamic properties, supported by generic yet detailed experimental protocols for their determination. This guide is intended to be a valuable resource for professionals in research and development requiring a thorough understanding of this compound's physical characteristics.

Core Physical and Chemical Properties

Methyl 6-methoxypicolinate, systematically named methyl 6-methoxypyridine-2-carboxylate, is a pyridine derivative with the chemical formula C₈H₉NO₃. It is a solid at room temperature and serves as a key intermediate in organic synthesis.

Data Presentation: Physical Property Summary

The following table summarizes the key physical and chemical properties of Methyl 6-methoxypicolinate.

| Property | Value | References |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | 26256-72-4 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 33-38 °C | [1][2] |

| Boiling Point (Predicted) | 256.6 ± 20.0 °C | [2] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |

| Solubility | No quantitative data available. General solubility rules suggest it would be soluble in polar organic solvents. A related compound, Methyl 6-(bromomethyl)picolinate, is reported to be soluble in ether, alcohols, and other organic solvents, but insoluble in water.[3] | |

| Storage Temperature | Room Temperature, in a dry, sealed place. | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are provided below. These represent standard laboratory procedures and can be adapted for the specific analysis of Methyl 6-methoxypicolinate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Methyl 6-methoxypicolinate sample is completely dry and in a fine powder form. If necessary, grind the crystalline sample using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.

-

For a precise measurement, heat the sample at a rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[4][5]

-

Boiling Point Determination (Micro Method)

For small quantities of a substance, a micro boiling point determination is a suitable technique.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the micro method, a small, inverted capillary tube traps vapor, and the boiling point is observed as the temperature at which liquid is drawn into this capillary upon cooling.

Apparatus:

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil or a melting point apparatus)

-

Rubber band or a small piece of rubber tubing

Procedure:

-

Sample Preparation: Place a few drops of the liquid sample (if Methyl 6-methoxypicolinate is melted) into the small test tube to a depth of about 1.5-2.0 cm.

-

Apparatus Setup:

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Measurement:

-

Immerse the thermometer and attached test tube into the heating bath.

-

Heat the bath gently, at a rate of 5-10°C per minute. A stream of bubbles will emerge from the open end of the inverted capillary tube.

-

When a rapid and continuous stream of bubbles is observed, stop heating and allow the apparatus to cool.

-

The stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[1][6][7][8]

-

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of Methyl 6-methoxypicolinate.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei.

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 6-methoxypicolinate in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. The final volume should be around 0.7-0.8 mL.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence.

-

The spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shift, integration, and multiplicity of the signals provide structural information. For a methyl ester, a characteristic singlet for the methyl protons is expected around 3.7 ppm.[9][10][11][12]

-

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid Methyl 6-methoxypicolinate sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Data Analysis: Identify characteristic absorption bands. For an aromatic ester like Methyl 6-methoxypicolinate, one would expect to see C=O stretching vibrations for the ester, C-O stretching, and various C-H and C=C stretching and bending vibrations characteristic of the substituted pyridine ring.[13][14][15][16][17]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Procedure (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized in a vacuum.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a molecular ion (a radical cation).

-

Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. Fragmentation peaks at lower m/z values can give clues about the molecule's structure.[18][19][20][21][22]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the characterization of Methyl 6-methoxypicolinate.

Caption: General workflow for the synthesis and physical characterization of an organic compound.

Caption: Logical steps for accurate melting point determination.

References

- 1. chymist.com [chymist.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chembk.com [chembk.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. scribd.com [scribd.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. aocs.org [aocs.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. eng.uc.edu [eng.uc.edu]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. fiveable.me [fiveable.me]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. m.youtube.com [m.youtube.com]

Methyl 6-methoxypicolinate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methyl 6-methoxypicolinate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines its chemical identity, key properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Structure and IUPAC Name

Methyl 6-methoxypicolinate is a derivative of picolinic acid, featuring a methoxy group at the 6-position of the pyridine ring and a methyl ester at the 2-position.

-

IUPAC Name: methyl 6-methoxypyridine-2-carboxylate

-

Chemical Structure: The structure consists of a pyridine ring with a methoxy group (–OCH₃) at position 6 and a methyl carboxylate group (–COOCH₃) at position 2.

Physicochemical Properties

Quantitative data for Methyl 6-methoxypicolinate is summarized below. While specific experimental values for properties like melting and boiling points are not widely reported in publicly available literature, the fundamental molecular properties have been calculated.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | Inferred from structure |

| Molecular Weight | 167.16 g/mol | [1] |

| CAS Number | Not explicitly found | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

Synthesis of Methyl 6-Methoxypicolinate

The synthesis of Methyl 6-methoxypicolinate can be achieved via the esterification of its corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid. One effective method involves methylation using iodomethane.

Experimental Protocol: Methylation of 6-Methoxypyridine-2-carboxylic Acid

This protocol is adapted from a documented synthesis of methyl 6-methoxypyridine-2-carboxylate.

Materials:

-

6-Methoxypyridine-2-carboxylic acid

-

5N Sodium Hydroxide (NaOH) solution

-

Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Diatomaceous earth

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄)

-

Methanol/Chloroform solvent mixture (20%)

Procedure:

-

Salt Formation: Dissolve the starting solid, 6-methoxypyridine-2-carboxylic acid, in tetrahydrofuran (50 mL). Add this solution to a mixture of 5N NaOH (20 mL, 100 mmol) and water (5 mL). Stir the reaction for 1 hour.

-

Acidification and Isolation of Acid: Acidify the reaction mixture to a pH of 3 using 5N HCl, and then concentrate the solution. To the resulting white solid, add a 20% MeOH/CHCl₃ solvent mixture and sonicate for 20 minutes.

-

Filtration and Drying: Filter the mixture. Dry the resulting mother liquor with anhydrous MgSO₄ and concentrate to yield the purified 6-methoxypyridine-2-carboxylic acid.

-

Methylation: Iodomethane (1.31 mL, 21.0 mmol) is added to the system containing the prepared carboxylic acid salt.

-

Reaction Condition: Heat the reaction mixture to reflux and allow it to react overnight.

-

Work-up and Purification: Upon completion, filter the reaction mixture through diatomaceous earth. Concentrate the filtrate to yield methyl 6-methoxypyridine-2-carboxylate as a yellow solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Methyl 6-methoxypicolinate from its carboxylic acid precursor via methylation.

Caption: Synthesis of Methyl 6-Methoxypicolinate.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-methoxypicolinate, a valuable pyridine derivative for research and development in medicinal chemistry and materials science. This document outlines a robust synthetic protocol based on established chemical principles and details the expected analytical characterization of the target compound.

Introduction

Methyl 6-methoxypicolinate is a substituted pyridine-2-carboxylate with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Its structure, featuring a methoxy group and a methyl ester on the pyridine ring, offers multiple sites for further chemical modification. This guide details a reliable synthetic route and the analytical methods required for its thorough characterization.

Synthesis of Methyl 6-methoxypicolinate

The most direct and widely applicable method for the synthesis of Methyl 6-methoxypicolinate is the Fischer esterification of its corresponding carboxylic acid, 6-methoxypicolinic acid. This reaction involves the acid-catalyzed esterification with methanol.

Proposed Synthetic Pathway

The synthesis proceeds via a single-step Fischer esterification reaction.

Caption: Synthetic scheme for Methyl 6-methoxypicolinate.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of similar pyridine carboxylic acids.

Materials:

-

6-Methoxypicolinic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxypicolinic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure Methyl 6-methoxypicolinate.

-

Characterization

The synthesized Methyl 6-methoxypicolinate should be thoroughly characterized using various spectroscopic techniques to confirm its identity and purity. The following sections detail the expected analytical data.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 6-methoxypicolinate based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | t | 1H | Pyridine H4 |

| ~7.4 - 7.5 | d | 1H | Pyridine H3 or H5 |

| ~7.0 - 7.1 | d | 1H | Pyridine H3 or H5 |

| 3.98 | s | 3H | OCH₃ (methoxy) |

| 3.95 | s | 3H | OCH₃ (ester) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~163.0 | C6 (methoxy) |

| ~147.0 | C2 (ester) |

| ~139.0 | C4 |

| ~118.0 | C3 or C5 |

| ~112.0 | C3 or C5 |

| ~53.0 | OCH₃ (methoxy) |

| ~52.0 | OCH₃ (ester) |

Solvent: CDCl₃

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic & aliphatic) |

| ~1730-1710 | Strong | C=O stretch (ester) |

| ~1600, 1470 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1280-1250 | Strong | C-O stretch (ester) |

| ~1050-1020 | Medium | C-O stretch (methoxy) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 167 | [M]⁺ (Molecular ion) |

| 136 | [M - OCH₃]⁺ |

| 108 | [M - COOCH₃]⁺ |

Experimental and Analytical Workflow

The overall process from synthesis to characterization can be visualized as a streamlined workflow.

Caption: Workflow for synthesis and characterization.

An In-depth Technical Guide to Methyl 6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-methoxypicolinate (CAS No. 26256-72-4), a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical properties, provides a detailed, representative experimental protocol for its synthesis, and discusses its potential applications in drug discovery. Due to the limited availability of specific experimental data, this guide also includes predicted spectroscopic characteristics based on its chemical structure and analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Chemical Identity and Properties

Methyl 6-methoxypicolinate, also known as Methyl 6-methoxypyridine-2-carboxylate, is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and a methyl ester at the 2-position.

Table 1: Physicochemical Properties of Methyl 6-methoxypicolinate

| Property | Value | Source(s) |

| CAS Number | 26256-72-4 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| IUPAC Name | methyl 6-methoxypyridine-2-carboxylate | [2] |

| Synonyms | 6-Methoxy-pyridine-2-carboxylic acid methyl ester, Methyl 6-methoxypicolinate | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 33-38 °C | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | QCCJUEURAZMEGY-UHFFFAOYSA-N | [1] |

Synthesis of Methyl 6-methoxypicolinate

The synthesis of Methyl 6-methoxypicolinate can be achieved through various methods. A general and effective approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated picolinate, with sodium methoxide. Another established method, based on the work by Deady, et al., involves the conversion of an amino-substituted pyridine.[1] The following is a representative experimental protocol based on the latter approach.

Experimental Protocol: Synthesis from 6-Amino-2-methylpyridine

This multi-step synthesis involves the diazotization of an aminopyridine precursor, followed by substitution and subsequent oxidation and esterification.

Materials:

-

6-Amino-2-methylpyridine

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr)

-

Copper(I) bromide (CuBr)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Synthesis of 6-Bromo-2-methylpyridine. In a round-bottom flask cooled in an ice bath, dissolve 6-amino-2-methylpyridine in aqueous hydrobromic acid. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. After the addition is complete, add a solution of copper(I) bromide in hydrobromic acid. Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction. Cool the mixture, neutralize with a suitable base, and extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-2-methylpyridine.

-

Step 2: Synthesis of 6-Methoxy-2-methylpyridine. In a sealed reaction vessel, dissolve 6-bromo-2-methylpyridine in anhydrous methanol. Add a solution of sodium methoxide in methanol. Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, remove the methanol under reduced pressure, and partition the residue between water and dichloromethane. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to obtain 6-methoxy-2-methylpyridine.

-

Step 3: Synthesis of 6-Methoxypicolinic acid. Dissolve 6-methoxy-2-methylpyridine in water and add a solution of potassium permanganate in water portion-wise, controlling the temperature with an ice bath. After the addition, heat the mixture to reflux until the purple color of the permanganate disappears. Cool the mixture and filter off the manganese dioxide. Acidify the filtrate with sulfuric acid to precipitate the 6-methoxypicolinic acid. Collect the solid by filtration and dry.

-

Step 4: Synthesis of Methyl 6-methoxypicolinate. Suspend 6-methoxypicolinic acid in an excess of methanol. Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst. Heat the mixture to reflux for several hours. After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Methyl 6-methoxypicolinate. Purify the product by column chromatography or recrystallization.

Spectroscopic Data (Predicted)

As of the date of this guide, public databases do not contain experimental spectroscopic data for Methyl 6-methoxypicolinate. The following are predicted characteristic signals based on its structure and data from analogous compounds.

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the pyridine ring.

-

Methoxy protons: A singlet at approximately δ 3.9-4.1 ppm, integrating to three protons.

-

Methyl ester protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons.

3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group would be significantly shielded.

-

Methoxy carbon: A signal around δ 53-55 ppm.

-

Methyl ester carbon: A signal around δ 52-54 ppm.

3.3. IR (Infrared) Spectroscopy:

-

C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O stretch (ester and ether): Absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretch (aromatic and methyl): Signals just above and below 3000 cm⁻¹, respectively.

3.4. Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl ester group (-COOCH₃, m/z = 59).

Applications in Drug Discovery and Development

While specific biological activities for Methyl 6-methoxypicolinate are not widely reported, its structural motifs are of significant interest in medicinal chemistry.

-

Pyridine Scaffold: The pyridine ring is a common scaffold in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.

-

"Magic Methyl" Effect: The introduction of a methyl or methoxy group onto a pharmacologically active scaffold can have profound effects on a molecule's potency, selectivity, and metabolic stability. This is often referred to as the "magic methyl" effect. These groups can influence the conformation of the molecule, enhance binding to target proteins through hydrophobic interactions, and block sites of metabolic degradation.

Given these characteristics, Methyl 6-methoxypicolinate serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. It can be used to introduce a substituted pyridine ring into a lead compound to modulate its properties and potentially improve its therapeutic profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of Methyl 6-methoxypicolinate from 6-amino-2-methylpyridine.

Caption: Synthesis workflow for Methyl 6-methoxypicolinate.

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This guide is for informational purposes only and does not constitute professional advice. Researchers should consult original research articles and safety data sheets (SDS) before handling any chemical substances.

References

A Technical Guide to the Solubility of Methyl 6-Methoxypicolinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of methyl 6-methoxypicolinate, a substituted pyridinecarboxylic acid ester of interest in chemical synthesis and pharmaceutical development. Due to the limited availability of public, quantitative solubility data for this specific compound, this document provides a summary of qualitative solubility information for structurally related compounds, a detailed experimental protocol for determining solubility, and a workflow diagram to guide researchers in generating reliable data.

Solubility Profile of Methyl 6-Methoxypicolinate: An Overview

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for methyl 6-methoxypicolinate in common organic solvents. However, the solubility of structurally similar compounds can provide general guidance.

Picolinic acid, the parent carboxylic acid, is highly soluble in water, with decreasing solubility in ethanol and acetonitrile.[1] This suggests that the pyridine nitrogen and the former carboxyl group contribute significantly to its aqueous solubility. The esterification to a methyl ester and the addition of a methoxy group in methyl 6-methoxypicolinate will alter its polarity and hydrogen bonding capabilities, likely decreasing its aqueous solubility and increasing its solubility in organic solvents.

Qualitative data for other substituted methyl picolinates and nicotinates further support this trend:

-

Methyl 6-(bromomethyl)picolinate is reported to be soluble in ether, alcohols, and other organic solvents, while being insoluble in water.[2]

-

Methyl 6-methylnicotinate is described as soluble to slightly soluble in methanol and slightly soluble in chloroform and ethyl acetate.[3]

Based on these related compounds, it can be inferred that methyl 6-methoxypicolinate is likely to be soluble in a range of polar and non-polar organic solvents.

Table 1: Qualitative Solubility of Compounds Structurally Related to Methyl 6-Methoxypicolinate

| Compound | Solvent | Reported Solubility |

| Picolinic Acid | Water | Very Soluble[1] |

| Ethanol | Soluble[1] | |

| Acetonitrile | Sparingly Soluble[1] | |

| Methyl 6-(bromomethyl)picolinate | Ether | Soluble[2] |

| Alcohols | Soluble[2] | |

| Organic Solvents | Soluble[2] | |

| Water | Insoluble[2] | |

| Methyl 6-methylnicotinate | Methanol | Soluble / Slightly Soluble[3] |

| Chloroform | Slightly Soluble[3] | |

| Ethyl Acetate | Slightly Soluble[3] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[3]

Principle

An excess amount of the solid solute (methyl 6-methoxypicolinate) is equilibrated with a known volume of the solvent at a constant temperature. This creates a saturated solution in equilibrium with the undissolved solid. After separation of the solid and liquid phases, the concentration of the solute in the saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Methyl 6-methoxypicolinate (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid methyl 6-methoxypicolinate to several glass vials. A visual excess of solid should remain at the end of the experiment.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of methyl 6-methoxypicolinate of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A C18 reversed-phase column is often suitable. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with a UV detection wavelength appropriate for the compound (a wavelength scan should be performed to determine the λmax).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of methyl 6-methoxypicolinate in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of methyl 6-methoxypicolinate using the isothermal shake-flask method.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-methoxypicolinate, a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide also furnishes data for structurally similar compounds to provide a robust framework for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for Methyl 6-methoxypicolinate and its close analogs. This information is crucial for the identification and characterization of this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Methyl 6-methoxypicolinate | CDCl₃ | Data not available in search results |

| Methyl picolinate | - | Spectral data available, but specific shifts not detailed in search results |

| Methyl 6-methylpicolinate | - | Physical properties available, but NMR data not provided in search results |

| Methyl 6-bromopicolinate | - | Spectral data available, but specific shifts not detailed in search results |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| Methyl 6-methoxypicolinate | CDCl₃ | Data not available in search results |

| Methyl picolinate | - | Spectral data available, but specific shifts not detailed in search results |

Infrared (IR) Spectroscopy

Table 3: IR Data

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| Methyl 6-methoxypicolinate | - | Data not available in search results |

| Methyl picolinate | - | Spectral data available, but specific wavenumbers not detailed in search results |

Mass Spectrometry (MS)

Table 4: MS Data

| Compound | Ionization Method | Key m/z Values |

| Methyl 6-methoxypicolinate | - | Data not available in search results |

| Methyl picolinate | - | Spectral data available, but specific m/z values not detailed in search results |

| Methyl 6-methylnicotinate | GC-MS | 151 (M+), 120, 92[1] |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility and accurate compound characterization. While specific protocols for Methyl 6-methoxypicolinate are not available in the search results, the following are general methodologies widely used for similar organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range. The resulting mass spectrum shows the relative abundance of different ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of Methyl 6-methoxypicolinate. While direct experimental data remains elusive in readily available literature, the provided information on related compounds and general experimental protocols offers a strong starting point for its comprehensive analysis.

References

Potential applications of picolinate esters in ligand design

For Researchers, Scientists, and Drug Development Professionals

The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid ester, represents a "privileged" structural motif in the field of ligand design.[1] Its inherent chelating ability, coupled with the synthetic tractability of the ester group, provides a versatile platform for the development of novel molecules with wide-ranging applications in medicinal chemistry, catalysis, and materials science. This technical guide explores the core applications of picolinate esters in ligand design, providing quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Applications of Picolinate Ester-Based Ligands

Picolinate esters are integral to the design of ligands for various applications, primarily due to the bidentate N,O-chelation afforded by the pyridine nitrogen and the carboxylate group.[2] This chelating property is fundamental to their function in biological systems and catalytic processes.

Medicinal Chemistry and Drug Development

The picolinate framework is a cornerstone in the synthesis of biologically active molecules, with applications spanning from enzyme inhibition to neurodegenerative disease therapy.[1]

-

Enzyme Inhibition: Picolinate derivatives have been successfully developed as potent inhibitors for various enzymes. For instance, compounds incorporating the picolinate moiety have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[3]

-

Neurodegenerative Diseases: The role of picolinate-containing compounds in Alzheimer's disease is an active area of research. Chromium picolinate has been shown to attenuate cognitive deficits in animal models of Alzheimer's-like dementia by targeting neuroinflammatory pathways and the IRS-1/PI3K/AKT/GSK-3β signaling cascade.[4][5]

-

MRI Contrast Agents: Picolinate-based ligands are effective chelators for paramagnetic metal ions like Mn²⁺ and Gd³⁺, forming stable complexes that are promising candidates for Magnetic Resonance Imaging (MRI) contrast agents.[6][7]

Coordination Chemistry and Materials Science

The strong chelating nature of picolinates makes them excellent ligands for a wide array of metal ions, leading to the formation of stable coordination complexes with diverse geometries and photophysical properties.[8][9]

-

Metal-Organic Frameworks (MOFs): Picolinate-based ligands are employed as organic linkers in the construction of MOFs, which are porous materials with applications in gas storage and separation.[10][11]

-

Photophysical Properties: The incorporation of picolinate ligands can significantly influence the photophysical properties of metal complexes, such as those of iridium(III), leading to applications in organic light-emitting diodes (OLEDs) and sensors.[12]

Catalysis

Transition metal complexes featuring picolinate-based ligands are utilized as catalysts in a variety of organic transformations. The electronic and steric properties of the picolinate ligand can be fine-tuned to modulate the activity and selectivity of the catalyst.[13][14]

Quantitative Data on Picolinate Ester-Based Ligands and Complexes

The following tables summarize key quantitative data for representative picolinate ester-based ligands and their metal complexes, facilitating comparison across different applications.

Table 1: Biological Activity of Picolinamide Derivatives as Acetylcholinesterase (AChE) Inhibitors [3]

| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Index (BChE/AChE) |

| 7a | 2.49 ± 0.19 | > 247 | > 99.40 |

| 7b | 8.13 ± 0.42 | > 247 | > 30.38 |

| 7c | 15.21 ± 0.83 | > 247 | > 16.24 |

| 7d | 3.89 ± 0.25 | > 247 | > 63.50 |

| 7e | 6.72 ± 0.38 | > 247 | > 36.76 |

Table 2: Thermodynamic Stability Constants and Relaxivity of Picolinate-Containing MRI Contrast Agents [6][7][15]

| Ligand/Complex | Metal Ion | logKML | r₁ (mM⁻¹s⁻¹) at 20 MHz, 298 K |

| [Mn(nompa)] | Mn²⁺ | 10.28(1) | 3.7 |

| [Mn(dompa)] | Mn²⁺ | 14.48(1) | 3.9 |

| [Mn(tempa)] | Mn²⁺ | 12.53(1) | 2.9 |

| [Gd(dpaba)(H₂O)₂] | Gd³⁺ | 13.3 (pGd) | 8.90 (at 200 MHz) |

| [Gd(mpatcn)(H₂O)₂] | Gd³⁺ | 11.8 (pGd) | 7.35 (at 200 MHz) |

Table 3: Photophysical Properties of Cyclometalated Platinum(II) Complexes with Picolinate Ligands [16]

| Complex | Absorption λmax (nm) | Emission λmax (nm) | ΦΔ (¹O₂) |

| [Pt(Me₂N-pbt)(pic-κN^O)] (1) | 460 | 605 | 0.13 |

| [Pt(Me₂N-pbt)(3-NH₂-pic-κN^O)] (2) | 461 | 610 | 0.17 |

| [Pt(Me₂N-pbt)(3-OH-pic-κN^O)] (3) | 464 | 615 | 0.15 |

| [Pt(Me₂N-pbt)(4-COOH-pic-κN^O)] (4) | 453 | 590 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving picolinate esters.

General Synthesis of Activated Picolinate Esters[1][17]

This protocol describes a common method for synthesizing activated picolinate esters, which are versatile intermediates for further functionalization.

Materials:

-

Picolinic acid derivative

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Appropriate alcohol or phenol (e.g., pentafluorophenol, N-hydroxysuccinimide)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride.

-

Stir the reaction mixture at room temperature until gas evolution ceases and the acid has completely dissolved (typically 30 minutes to 1 hour).

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

-

Filter the crude product, wash with diethyl ether, and dry under vacuum.

-

Dissolve the picolinoyl chloride hydrochloride (1 equivalent) in anhydrous THF.

-

Add the desired alcohol or phenol (1 equivalent) and triethylamine (2-3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate in vacuo.

-

The crude ester can be purified by recrystallization or column chromatography.

Synthesis of Ethyl Picolinate[18]

This protocol details the esterification of picolinic acid to form ethyl picolinate.

Materials:

-

2-Picolinic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reflux a mixture of picolinic acid (5.0 g, 41 mmol) and concentrated H₂SO₄ (12 mL) in 40 mL of anhydrous ethanol overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the residue into 25 mL of water.

-

Basify the resulting mixture with Na₂CO₃.

-

Extract the aqueous layer three times with 25 mL of CH₂Cl₂.

-

Combine the organic layers, dry over MgSO₄, and filter.

-

Concentrate the filtrate to yield ethyl picolinate as a colorless liquid (yield: ~85%).

Acetylcholinesterase (AChE) Inhibition Assay[3]

This protocol outlines a method to assess the AChE inhibitory activity of picolinamide derivatives.

Materials:

-

Test compounds (picolinamide derivatives)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the substrate, ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows related to picolinate esters.

Conclusion

Picolinate esters are a remarkably versatile and powerful class of compounds in the field of ligand design. Their inherent chelating properties, combined with the ease of synthetic modification, have led to their successful application in diverse areas, including the development of new therapeutics, advanced materials, and efficient catalysts. The continued exploration of novel picolinate ester derivatives and their coordination complexes holds significant promise for addressing challenges in medicine, chemistry, and materials science. This guide provides a foundational understanding of the potential of picolinate esters, offering researchers and developers the necessary information to harness their unique properties for future innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromium picolinate attenuates cognitive deficit in ICV-STZ rat paradigm of sporadic Alzheimer's-like dementia via targeting neuroinflammatory and IRS-1/PI3K/AKT/GSK-3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picolinate-containing macrocyclic Mn2+ complexes as potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 8. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 12. Influence of picolinate ancillary ligands on unique photophysical properties of Ir(ppz)2(LX) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications [zenodo.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Picolinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its derivatives, represents a "privileged" structure in medicinal chemistry.[1] Its inherent chelating properties and versatile synthetic handles have made it a cornerstone for the development of a wide array of biologically active molecules.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of substituted picolinate derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key molecular pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of Picolinate Derivatives

Substituted picolinates have emerged as a significant class of compounds with potent antiproliferative activities against various human cancer cell lines.[3] Their mechanisms of action often involve the inhibition of key enzymes in cell cycle regulation and signal transduction.[4]

Quantitative Anticancer Data

The antiproliferative effects of various picolinate derivatives are summarized below, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6p | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 2.23 | [3] |

| HCT-116 (Colon) | 9.14 | |||

| SW480 (Colon) | 8.78 | |||

| SPC-A1 (Lung) | 9.61 | |||

| A375 (Melanoma) | 6.97 | |||

| 6e | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 7.12 | [5] |

| 6h | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 10.55 | [5] |

| 6l | N-Methyl-picolinamide-4-thiol | HepG2 (Liver) | 10.96 | [5] |

| Sorafenib | Reference Drug | HepG2 (Liver) | 16.30 | |

| Compound 5 | Picolinic Acid Derivative | A549 (Lung) | 99.93 | [6] |

| 12e | Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [7] |

| HCT-116 (Colon) | 5.34 | [7] | ||

| MCF-7 (Breast) | 5.21 | [7] | ||

| 5-FU | Reference Drug | MGC-803 (Gastric) | 6.22 | [7] |

| HCT-116 (Colon) | 10.4 | [7] | ||

| MCF-7 (Breast) | 11.1 | [7] |

Mechanism of Action: Inhibition of Aurora B Kinase

A key mechanism underlying the anticancer activity of certain picolinamide derivatives, such as compound 6p , is the selective inhibition of Aurora B kinase.[3][4] Aurora B is a crucial serine/threonine kinase and a member of the chromosomal passenger complex (CPC), which plays a vital role in ensuring accurate chromosome segregation and cytokinesis during mitosis.[8][9] Its overexpression is linked to genetic instability and tumorigenesis, making it a prime target for anticancer therapy. The inhibition of Aurora B by picolinate derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[11]

Materials:

-

96-well plates

-

Test picolinate derivatives and control compounds

-

Target cancer cell line

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the picolinate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with solvent) and untreated controls (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[13] Incubate the plate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Picolinic acid and its derivatives, particularly metal complexes, have demonstrated significant activity against a broad spectrum of bacteria.[11][12] This makes them promising candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The antibacterial activities of various transition metal picolinates are presented below.

| Compound | Test Organism | MIC (mg/mL) | Reference |

| Zinc Picolinate | Bacillus cereus | 0.5 | [11] |

| Escherichia coli | 0.5 | [11] | |

| Staphylococcus aureus | 0.5 | [11] | |

| Klebsiella pneumoniae | 0.5 | [11] | |

| Bacillus subtilis | 1.5 | [11] | |

| Copper Picolinate | Staphylococcus aureus | 0.5 | [11] |

| Escherichia coli | 0.5 | [11] | |

| Proteus vulgaris | 0.5 | [11] | |

| Klebsiella pneumoniae | 1.0 | [11] | |

| Picolinic Acid | Serratia marcescens | 0.5 | [15] |

| Klebsiella pneumoniae | 0.5 | [15] | |

| Escherichia coli | 0.5 | [15] | |

| Proteus vulgaris | 0.5 | [15] | |

| Bacillus subtilis | 2.0 | [15] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Test picolinate derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., standard antibiotic) and negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth. Allow the plate to dry for a few minutes.[16]

-

Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.[17]

-

Sample Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test picolinate derivative solution, positive control, and negative control into separate wells.[17]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[17]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition

Picolinate derivatives have been successfully developed as inhibitors for a variety of enzymes, demonstrating their potential in treating a range of diseases from infections to neurological disorders.[1]

Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ | Reference |

| Inhibitor 36 | NDM-1 (New Delhi Metallo-β-lactamase-1) | 80 nM | [6] |

| Verubecestat | BACE2 (β-secretase 2) | 0.38 nM (Kᵢ) | [18] |

| Avoralstat | PKK (Plasma Kallikrein) | N/A | [1] |

| Carbamate 6e | Aurora B Kinase | 16.2 nM | |

| Cyclopropylurea 8a | Aurora B Kinase | 10.5 nM |

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for measuring enzyme inhibition by monitoring changes in absorbance over time.[18]

Materials:

-

Purified enzyme

-

Enzyme-specific substrate

-

Test picolinate inhibitor

-

Appropriate buffer solution (to maintain optimal pH)

-

Cofactors (if required by the enzyme)

-

Spectrophotometer or microplate reader

-

Cuvettes or 96-well plates

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Assay Setup: In a cuvette or well, combine the buffer, enzyme solution, and varying concentrations of the picolinate inhibitor. Include a control reaction with no inhibitor.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a short period (e.g., 5-10 minutes) at the optimal temperature to allow for binding.[18]

-

Reaction Initiation: Initiate the reaction by adding the substrate to the mixture.

-

Spectrophotometric Monitoring: Immediately place the sample in the spectrophotometer and measure the change in absorbance at a specific wavelength over time. The wavelength is chosen based on the absorbance properties of the substrate or product. For example, reactions involving NADH can be monitored at 340 nm.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Substituted picolinate derivatives exhibit a remarkable breadth of biological activities, positioning them as highly valuable scaffolds in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants continued investigation. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile class of compounds. Through rational design, synthesis, and rigorous biological evaluation, the picolinate core will undoubtedly continue to yield novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hereditybio.in [hereditybio.in]

- 4. researchgate.net [researchgate.net]

- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistnotes.com [chemistnotes.com]

- 15. chalcogen.ro [chalcogen.ro]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 18. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

The Synthesis of Pyridine Derivatives: A Technical Guide for Chemical Researchers

The pyridine scaffold is a cornerstone in the fields of pharmaceuticals, agrochemicals, and materials science due to its presence in numerous bioactive molecules and functional materials.[1][2] The strategic synthesis of substituted pyridines is therefore of paramount importance, enabling the fine-tuning of molecular properties for various applications.[3] This technical guide provides an in-depth review of both classical and modern methodologies for the synthesis of pyridine derivatives, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in drug discovery and development.

Classical Cyclization Strategies

For decades, the construction of the pyridine ring has been dominated by a set of robust and reliable cyclization reactions. These methods typically involve the condensation of acyclic precursors and remain valuable for their simplicity and ability to generate highly functionalized pyridines from readily available starting materials.[4]

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[7] This method is particularly effective for synthesizing symmetrically substituted pyridines and has been instrumental in the development of calcium channel blockers like nifedipine.[5][8]

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, while a separate reaction between ammonia and the second β-ketoester equivalent forms an enamine.[8] A subsequent Michael addition of the enamine to the Knoevenagel product leads to a 1,5-dicarbonyl intermediate, which then cyclizes and dehydrates to form the 1,4-dihydropyridine ring.[5] A final oxidation step yields the aromatic pyridine.

-

1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is refluxed for 4 hours.

-

Cooling and Isolation: The reaction mixture is cooled to room temperature, and the precipitated product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, is collected by filtration.

-

Oxidation: The crude dihydropyridine is dissolved in glacial acetic acid, and a suitable oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) is added portion-wise at room temperature.

-

Work-up and Purification: The mixture is stirred for 1-2 hours, then poured into ice water and neutralized. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure pyridine derivative.

| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol, reflux, 4h | ~90 | [4] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | Methanol, reflux, 6h | 92 | [6] |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Acetic acid, 100°C, 2h | 85 | [6] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, Ultrasound, H2O | 96 | [6] |

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a versatile two-step route to substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which subsequently undergoes a heat-induced cyclodehydration to furnish the pyridine ring.[9][10] A key advantage of this method over the Hantzsch synthesis is that it directly produces the aromatic pyridine without a separate oxidation step.[9]

The process begins with the Michael addition of an enamine to an ethynylketone. The resulting intermediate undergoes E/Z isomerization, which positions the molecule for a subsequent intramolecular cyclization. The final step is a dehydration event that leads to the aromatic pyridine product. Recent modifications using acid catalysis can significantly lower the high temperatures traditionally required for the cyclodehydration step.[9][10]

-

Reaction Setup: To a solution of a β-ketoester (1 mmol) and an ethynylketone (1 mmol) in toluene (5 mL), add ammonium acetate (1.5 mmol) and acetic acid (1 mL).

-

Heating: The reaction mixture is heated to reflux (approx. 110°C) and monitored by TLC until the starting materials are consumed (typically 4-12 hours).

-

Work-up: The mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel to afford the desired pyridine.

| Enamine Source (β-ketoester + NH4OAc) | Ethynylketone | Catalyst | Conditions | Yield (%) | Reference |

| Ethyl 3-aminocrotonate | 3-Butyn-2-one | Acetic Acid | Toluene, reflux | 75-85 | [9] |

| Methyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Yb(OTf)3 | CH2Cl2, RT | 88 | [10] |

| Ethyl 3-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | None | Ethanol, reflux | 80-90 | [9] |

| 3-Aminopent-3-en-2-one | 1-(4-Methoxyphenyl)prop-2-yn-1-one | Amberlyst-15 | Toluene, 110°C | 91 | [10] |

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly convergent method for preparing 2,4,6-trisubstituted pyridines.[11] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12]

The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[11] This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia (from ammonium acetate) to form a dihydropyridine, which then aromatizes to the final pyridine product.[11][13]

-

Preparation of N-phenacylpyridinium bromide: Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in acetone. Add pyridine dropwise with stirring at room temperature. Stir for 1-2 hours. Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

-

Pyridine Synthesis: Add the N-phenacylpyridinium bromide (10 mmol), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) to glacial acetic acid (30 mL).

-

Heating: Reflux the mixture for 4 hours.

-

Isolation and Purification: After cooling, pour the reaction mixture into water. Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4,6-triphenylpyridine.

Guareschi-Thorpe Condensation

This reaction provides a route to 2-pyridone derivatives by condensing a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, often ammonia or an amine.[4][14][15] Recent advancements have focused on greener protocols using aqueous media.[16][17]

-

Reaction Setup: A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is prepared.

-

Heating: The mixture is heated at 80°C for 4 hours.

-

Isolation: Upon cooling, the precipitated product is collected by filtration.

-

Purification: The solid is washed with cold water and dried to yield the desired 2-pyridone.

Modern Synthetic Methodologies

While classical methods are powerful, modern organic synthesis has introduced new strategies that offer improved efficiency, regioselectivity, and functional group tolerance.[4][18]

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has revolutionized pyridine synthesis.[19] Methodologies like Suzuki, Negishi, and Stille cross-coupling reactions allow for the direct C-H functionalization of pyridine rings or the coupling of pre-functionalized pyridines with various partners.[20][21] These methods are valued for their mild reaction conditions and broad substrate scope.[22]

A notable modern approach involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This triggers a cascade reaction involving electrocyclization and air oxidation to yield highly substituted pyridines in good yields (43–91%).[22]

Ring Expansion and Rearrangement Reactions

The Ciamician-Dennstedt rearrangement, involving the ring expansion of pyrroles with a dihalocarbene to form 3-halopyridines, is a classic but often limited method due to harsh conditions.[23][24] Modern variations have significantly improved its utility. For instance, using α-chlorodiazirines as carbene precursors allows for the direct insertion of aryl carbynyl cation equivalents into pyrroles and indoles, yielding 3-arylpyridines and quinolines under mild conditions.[25][26] This skeletal editing approach offers a novel pathway to access complex pyridine scaffolds.[26][27]

Green Synthesis Approaches

Reflecting a broader trend in chemistry, significant effort has been directed toward developing more environmentally benign methods for pyridine synthesis.[1][2] These "green" approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key strategies include:

-

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[28][29][30]

-

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions, often under milder conditions.[6]

-

Use of Green Solvents: Replacing traditional organic solvents with water, ethanol, or glycerol minimizes environmental impact.[8][16]

-

Reusable Catalysts: Employing solid-supported or magnetically recoverable catalysts simplifies product purification and allows the catalyst to be reused, improving atom economy.[1][31]

| Method | Reactants | Conditions | Time | Yield (%) | Reference |